tert-Butyl (11-aminoundecyl)carbamate
Overview
Description
tert-Butyl (11-aminoundecyl)carbamate is a chemical compound with the molecular formula C₁₆H₃₄N₂O₂ and a molecular weight of 286.50 g/mol . It is characterized by an alkane chain with a terminal amine and a Boc-protected amino group . This compound is commonly used as a linker in PROTAC (Proteolysis Targeting Chimeras) synthesis and other conjugation applications .
Preparation Methods
The synthesis of tert-Butyl (11-aminoundecyl)carbamate typically involves the reaction of 11-aminoundecanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
tert-Butyl (11-aminoundecyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The terminal amine group can participate in nucleophilic substitution reactions with electrophiles.
Deprotection Reactions: The Boc-protected amino group can be deprotected using strong acids such as trifluoroacetic acid (TFA).
Coupling Reactions: It can be used in coupling reactions to form peptide bonds or other linkages.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (11-aminoundecyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (11-aminoundecyl)carbamate involves its use as a linker in PROTAC synthesis. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (11-aminoundecyl)carbamate include other Boc-protected amino acids and their derivatives. For example:
tert-Butyl (substituted benzamido)phenylcarbamate: These compounds have similar Boc-protected amino groups and are used in anti-inflammatory applications.
tert-Butyl 2-amino phenylcarbamate: Used in the synthesis of various derivatives with potential pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which makes it particularly suitable for use as a PROTAC linker .
Properties
IUPAC Name |
tert-butyl N-(11-aminoundecyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14,17H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKYLHCVXRGFLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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